

Cinnamyl acetoacetate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cinnamyl acetoacetate*

Cat. No.: B8749373

[Get Quote](#)

An In-depth Technical Guide to Cinnamyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **cinnamyl acetoacetate**, detailing its chemical structure, IUPAC name, physicochemical properties, synthesis protocols, and key chemical characteristics.

Chemical Structure and IUPAC Name

Cinnamyl acetoacetate is an organic ester with the molecular formula C₁₃H₁₄O₃.^[1]

Structurally, it is formed from the esterification of cinnamyl alcohol with acetoacetic acid.^[1] This structure incorporates a cinnamyl group attached to an acetoacetate unit.^[1]

The IUPAC name for this compound is 3-oxobutanoic acid 3-phenyl-2-propenyl ester.^[2]

Chemical Structure:

Physicochemical Properties

The key quantitative data for **cinnamyl acetoacetate** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	57582-46-4	[1] [2] [3]
Molecular Formula	C ₁₃ H ₁₄ O ₃	[1] [2]
Molecular Weight	218.25 g/mol	[1]
Appearance	Pale yellow, clear liquid or white powder	[3]
Odor	Characteristic, aromatic, sweet, and slightly spicy	[3]
Boiling Point	~318.0 - 359 °C @ 760 mmHg	[1] [3]
Melting Point	74.4 °C	[3]
Flash Point	158.33 - 158.6 °C	[1] [3]
Density	1.108 g/cm ³	[3]
Vapor Pressure	0.000254 mmHg @ 25°C	[3]
Solubility in Water	1060 g/l @ 25°C	[3]
logP (o/w)	1.78 - 2.695 (estimated)	[1] [3]

Experimental Protocols

3.1. Synthesis of **Cinnamyl Acetoacetate**

Cinnamyl acetoacetate can be synthesized through several methods, with direct esterification and transesterification being the most common.

a) Direct Esterification (Fischer-Speier Method)

This method involves the acid-catalyzed reaction between cinnamyl alcohol and acetoacetic acid.[\[1\]](#)

- Reactants: Cinnamyl alcohol, Acetoacetic acid.
- Catalyst: A strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[\[1\]](#)

- Procedure:

- Cinnamyl alcohol and a slight excess of acetoacetic acid are dissolved in a suitable solvent (e.g., toluene).
- A catalytic amount of the strong acid is added to the mixture.
- The reaction mixture is heated to reflux, and the water produced is removed using a Dean-Stark apparatus to drive the equilibrium towards the formation of the ester.[\[1\]](#)
- The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
- The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO_4).
- The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure **cinnamyl acetoacetate**.

b) Transesterification

This highly effective method involves the reaction of a simple alkyl acetoacetate (like ethyl acetoacetate) with cinnamyl alcohol in the presence of a catalyst.[\[1\]](#)

- Reactants: Ethyl acetoacetate, Cinnamyl alcohol.
- Catalyst: Can be acid-catalyzed (as above) or enzyme-catalyzed (e.g., lipase).[\[1\]](#)[\[4\]](#)
- Procedure:
 - Ethyl acetoacetate and cinnamyl alcohol are mixed, often in a solvent-free system if using enzymatic catalysis.[\[4\]](#)[\[5\]](#)
 - The catalyst is added to the mixture.

- The mixture is heated (e.g., to 60 °C for enzymatic reactions) to facilitate the reaction.[5] The byproduct, ethanol, is removed to shift the equilibrium.
- Reaction progress is monitored as described above.
- Workup and purification steps are similar to the direct esterification method.

3.2. Spectroscopic Analysis (^1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the structure of **cinnamyl acetoacetate** and studying its keto-enol tautomerism.[1]

- Sample Preparation: A small amount of the purified **cinnamyl acetoacetate** is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: The ^1H NMR spectrum is acquired using a standard NMR spectrometer.
- Expected Signals:
 - Keto Form: A singlet for the α -methylene protons ($-\text{CH}_2-$) is expected around 3.5 ppm.[1]
 - Enol Form: A signal for the vinylic proton ($=\text{CH}-$) would appear further downfield, near 5.0 ppm. A highly deshielded signal for the enolic hydroxyl proton ($-\text{OH}$) could be observed as far downfield as 12 ppm due to intramolecular hydrogen bonding.[1]
 - Cinnamyl Group: Signals corresponding to the aromatic protons of the phenyl ring and the vinylic protons of the propenyl group will be present in their characteristic regions.
 - Methyl Group: A singlet for the methyl protons of the acetoacetate moiety.

Key Chemical Characteristics and Reactivity

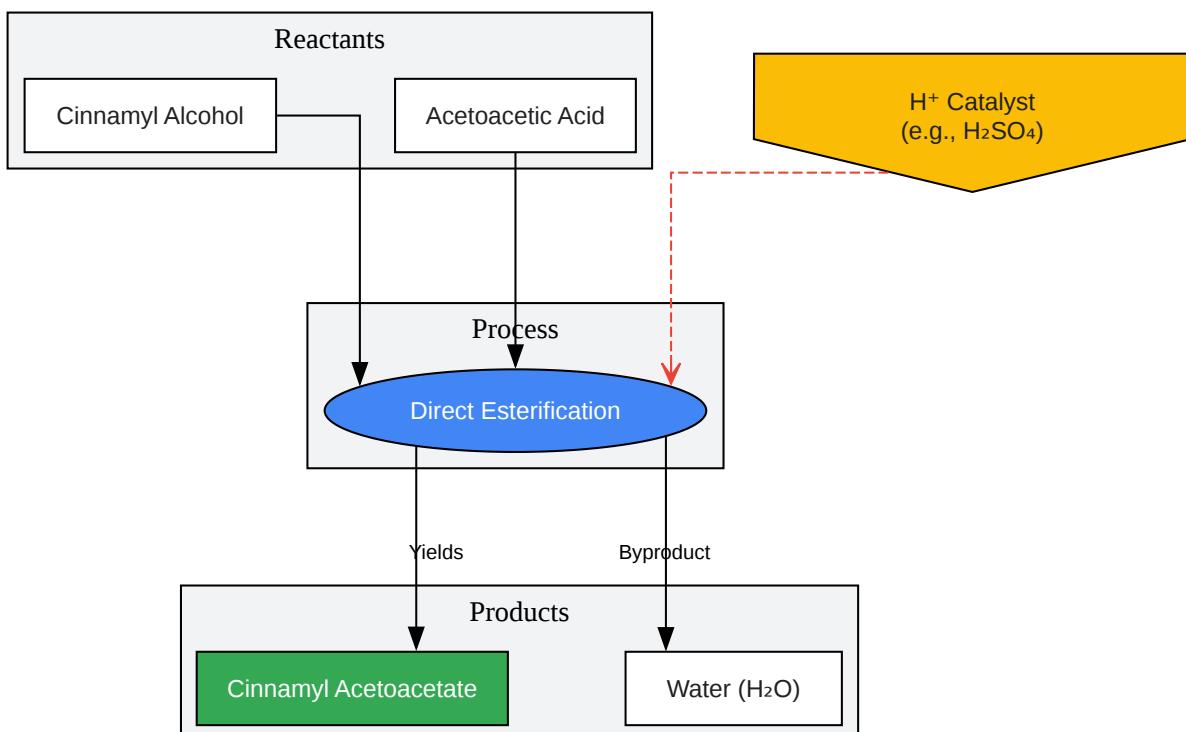
Cinnamyl acetoacetate possesses two highly reactive moieties: the β -keto ester group and the cinnamyl group.[1]

- Keto-Enol Tautomerism: The acetoacetate portion exists in a dynamic equilibrium between its keto and enol forms.[1] The enol form is stabilized by conjugation and intramolecular hydrogen bonding. This tautomerism is crucial as it dictates the compound's reactivity.[1]

- Acetoacetate Reactivity: The α -carbon (between the two carbonyl groups) is acidic, allowing for easy deprotonation to form a resonance-stabilized enolate.[1] This enolate is an excellent nucleophile, making **cinnamyl acetoacetate** a valuable precursor in syntheses like the acetoacetic ester synthesis for producing ketones.[1]
- Cinnamyl Group Reactivity: The carbon-carbon double bond in the cinnamyl group is conjugated with the phenyl ring and is susceptible to various reactions, including catalytic hydrogenation (reduction to a single bond) and palladium-catalyzed allylation reactions.[1]

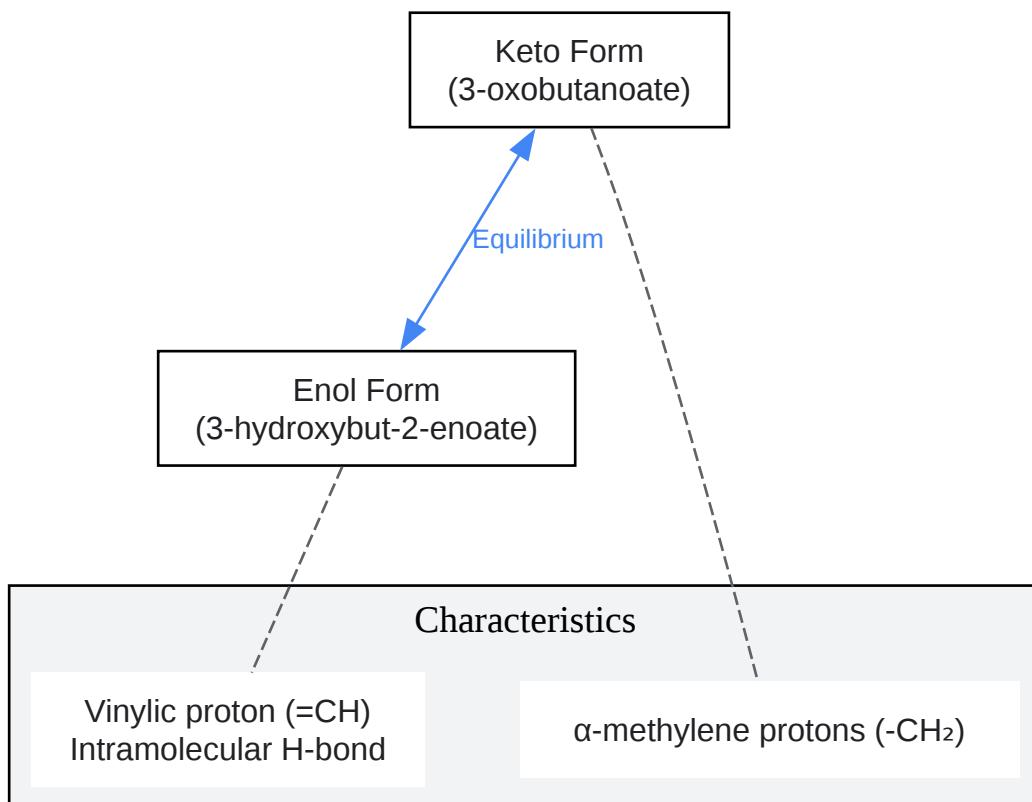
Visualizations

Below are diagrams illustrating key concepts related to **cinnamyl acetoacetate**.



[Click to download full resolution via product page](#)

Caption: Direct esterification synthesis of **cinnamyl acetoacetate**.



[Click to download full resolution via product page](#)

Caption: Keto-enol tautomerism in the acetoacetate moiety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cinnamyl acetoacetate | 57582-46-4 | Benchchem [benchchem.com]
- 2. bocsci.com [bocsci.com]
- 3. 3.imimg.com [3.imimg.com]
- 4. Cinnamyl acetate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cinnamyl acetoacetate chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8749373#cinnamyl-acetoacetate-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com